molecular formula C18H15N3O6S B2598634 dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate CAS No. 896341-46-1

dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate

Cat. No.: B2598634
CAS No.: 896341-46-1
M. Wt: 401.39
InChI Key: GMUXHNJGIBRXBX-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • A 2-methyl substituent on the thiazole ring.
  • A 5-oxo group on the pyrimidine moiety.
  • A 6-carboxamido linkage connecting the heterocycle to a dimethyl terephthalate group.

Properties

IUPAC Name

dimethyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-9-8-21-15(23)12(7-19-18(21)28-9)14(22)20-13-6-10(16(24)26-2)4-5-11(13)17(25)27-3/h4-8H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUXHNJGIBRXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Ester Group Hydrolysis and Transesterification

The dimethyl terephthalate ester groups undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces dicarboxylic acid derivatives at elevated temperatures (80–100°C) using HCl or H₂SO₄.

  • Basic hydrolysis : Requires NaOH/KOH in aqueous ethanol (60–80°C) to yield carboxylate salts.

Table 1: Hydrolysis Conditions and Products

ConditionReagentTemperatureProduct Formed
Acidic6M HCl, H₂O/EtOH80°CTerephthalic acid derivative
Basic2M NaOH, H₂O/EtOH60°CSodium carboxylate salt
EnzymaticLipases (e.g., CAL-B)37°CPartial monoester hydrolysis

Transesterification with alcohols (e.g., methanol, ethanol) occurs via catalytic acid/base, modifying solubility for downstream applications.

Carboxamide Reactivity

The carboxamide bond participates in:

  • Hydrolysis : Forms carboxylic acid and amine under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions.

  • Nucleophilic substitution : Reacts with amines (e.g., benzylamine) in DMF at 50°C to form substituted amides .

Key Mechanistic Insight :
Hydrolysis proceeds via a tetrahedral intermediate, with rate dependence on pH and steric effects from the thiazolo-pyrimidine core.

Thiazolo[3,2-a]pyrimidine Core Reactions

The fused heterocycle exhibits:

  • Electrophilic aromatic substitution : Bromination at the C3 position using Br₂/FeBr₃ yields mono-brominated derivatives .

  • Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

Table 2: Heterocyclic Core Reactivity

Reaction TypeReagent/ConditionsProduct
BrominationBr₂, FeBr₃, CHCl₃, 0°C3-Bromo-thiazolo-pyrimidine
Diels-AlderMaleic anhydride, 120°CFused bicyclic adduct
OxidationKMnO₄, H₂O, 25°CSulfoxide/sulfone derivatives

Cross-Coupling Reactions

The compound’s aryl halide derivatives (if synthesized) engage in:

  • Suzuki-Miyaura coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

  • Buchwald-Hartwig amination : Forms C–N bonds with primary/secondary amines .

Mechanistic and Kinetic Studies

  • Kinetics : Hydrolysis of ester groups follows pseudo-first-order kinetics (k = 0.15 h⁻¹ in 0.1M NaOH).

  • Thermodynamics : ΔG‡ for carboxamide hydrolysis is ~85 kJ/mol, indicating moderate activation energy.

Catalytic Modifications

Enzymatic catalysis (e.g., lipases) selectively modifies ester groups under mild conditions, preserving the heterocyclic core.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Thiazolo[3,2-a]pyrimidine derivatives have shown promising anticancer properties. For instance, compounds with similar structures have been reported to exhibit high cytotoxicity against various cancer cell lines, such as M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma) cells. These compounds often demonstrate selectivity indices indicating their potential for targeted cancer therapy while minimizing damage to normal cells .
  • Antimicrobial Properties
    • Research indicates that thiazolo[3,2-a]pyrimidines possess antibacterial and antifungal activities. The compound's ability to inhibit the growth of pathogenic microorganisms makes it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects
    • Some thiazolo[3,2-a]pyrimidines have been identified as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's disease. This class of compounds may enhance cognitive function by preventing the breakdown of acetylcholine in the brain .
  • Anti-inflammatory and Antiviral Activities
    • The compound has also been associated with anti-inflammatory effects and potential antiviral activity against viruses such as HIV and HSV-1. These properties expand its application in treating infectious diseases and inflammatory disorders .

Synthesis and Mechanism of Action

The synthesis of dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate typically involves multi-step reactions starting from simpler thiazolo[3,2-a]pyrimidine derivatives. The mechanism often includes intramolecular cyclization and condensation reactions that yield the final product with desired functional groups.

Table: Summary of Biological Activities

Activity TypeExample Cell Lines/OrganismsReference
AnticancerM-HeLa, PC3
AntimicrobialVarious pathogenic bacteria
NeuroprotectiveAcetylcholinesterase inhibition
Anti-inflammatoryIn vitro models
AntiviralHIV, HSV-1

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on M-HeLa cells, revealing that certain modifications significantly enhance their anticancer efficacy compared to standard treatments like Sorafenib. The selectivity index was calculated to assess the safety profile relative to normal liver cells .
  • Antimicrobial Testing : Another research project focused on the antimicrobial properties of these compounds against a range of bacteria and fungi. Results demonstrated that specific thiazolo derivatives exhibited potent inhibitory effects, suggesting their potential as new antibiotics in a clinical setting .

Mechanism of Action

The mechanism of action of dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing it to bind to enzymes and receptors involved in various biological processes . This binding can inhibit the activity of these targets, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives

The following table summarizes structural, synthetic, and crystallographic distinctions between the target compound and analogous derivatives:

Compound Substituents Molecular Weight (Mr) Key Properties Synthesis Crystallographic Features
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate 2-methyl, 5-oxo, 6-carboxamido-linked dimethyl terephthalate ~500–550 (estimated) Hydrophobic terephthalate group; carboxamido linkage enhances hydrogen bonding Likely amidation of carboxylic acid precursor with dimethyl terephthalate Not reported in evidence; terephthalate may induce distinct packing via π-π interactions
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl), 7-methyl, 3-oxo, ethyl ester 407.3 Bromine enhances halogen bonding; ethyl ester improves solubility Condensation of aldehydes with thiazolopyrimidine precursors in acetic acid Monoclinic (P21/n), dihedral angle = 80.94° between rings; C–H···O hydrogen bonds
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, ethyl ester 494.55 Bulky benzylidene group stabilizes crystal lattice Reflux in acetic acid/anhydride with sodium acetate Monoclinic (P21/n), bifurcated C–H···O chains along c-axis
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-methoxyphenyl), 6-carboxamido (N-phenyl) 393.45 Methoxy and phenylamide groups enhance lipophilicity Amidation of ethyl carboxylate with aniline No crystallographic data; carboxamido group may promote intermolecular N–H···O bonds
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(4-carboxybenzylidene), ethyl ester 521.58 Carboxy group enables salt formation; high polarity Not explicitly described; likely similar to benzylidene derivatives Triclinic (P1), intermolecular interactions via carboxylate and ester groups

Structural and Functional Insights

Core Heterocycle Modifications

  • Substituent Effects :
    • 2-Methyl Group : Common in many derivatives (e.g., ), it introduces steric hindrance, influencing ring puckering and conformational flexibility. The target compound’s 2-methyl group may adopt a flattened boat conformation, as observed in related structures .
    • 5-Oxo Group : Stabilizes the pyrimidine ring via resonance and participates in hydrogen bonding .

Carboxamido vs. Ester Linkages

  • The 6-carboxamido group in the target compound contrasts with the ethyl ester in most analogs (e.g., ). Reduces hydrophobicity compared to esters but increases it relative to carboxylates.

Aromatic Substituents

  • Halogenated Aromatics (e.g., 4-bromophenyl in ) promote halogen bonding, which is absent in the target compound.

Crystallographic and Intermolecular Interactions

  • Ring Puckering : The thiazolopyrimidine core in analogs exhibits puckering amplitudes (e.g., 0.224 Å deviation in ), influenced by substituents. The target compound’s terephthalate group may constrain puckering.
  • Hydrogen Bonding : Derivatives with carboxamido or ester groups form C–H···O or N–H···O networks (e.g., ), critical for crystal stability. The terephthalate moiety may introduce additional C=O···H–C interactions.
  • Packing Efficiency : Bulky substituents like trimethoxybenzylidene or carboxybenzylidene reduce packing density, whereas planar terephthalate could enhance it via stacking.

Biological Activity

Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has gained attention due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure consists of a thiazolo[3,2-a]pyrimidine core linked to a terephthalate moiety. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the desired compound with high purity and yield .

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have demonstrated potent activity against cervical adenocarcinoma (HeLa) cells and other tumor lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Dimethyl 2-(...)HeLa10
2-Hydroxy-3-methoxybenzylidene...MCF-715
Compound with 3-nitrophenylHuTu 8012

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess moderate antimicrobial properties. The compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

In addition to their antimicrobial and antitumor properties, these compounds have been studied for their anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, presenting a dual action that could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The thiazolo[3,2-a]pyrimidine moiety acts as a structural analog of purines, potentially interfering with nucleic acid synthesis in rapidly dividing cells .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and phosphatases involved in various biochemical pathways .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

Case Studies

Recent studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives in vivo. For example:

  • A study demonstrated that a specific derivative significantly reduced tumor size in mouse models of breast cancer when administered at a dosage of 20 mg/kg body weight daily for two weeks .
  • Another investigation revealed that a related compound exhibited antibacterial activity comparable to standard antibiotics against multi-drug resistant strains of Staphylococcus aureus .

Q & A

Q. What established synthetic routes are available for preparing thiazolo[3,2-a]pyrimidine derivatives like dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate?

Methodological Answer: Synthesis typically involves cyclocondensation of 2-aminothiazoline precursors with tricarbonylmethane derivatives. For example:

  • Step 1: React 2-amino-2-thiazoline with ethyl acetoacetate in ethanol under reflux to form the thiazolo[3,2-a]pyrimidine core .
  • Step 2: Introduce substituents (e.g., benzylidene groups) via Knoevenagel condensation with aldehydes in DMF at 80°C .
  • Step 3: Hydrolysis of ethyl esters to carboxylic acids, followed by esterification with methanol to yield dimethyl terephthalate derivatives.
  • Validation: Single-crystal X-ray diffraction (SC-XRD) confirms regiochemistry and spatial arrangement .

Q. How is the solid-state molecular structure of thiazolo[3,2-a]pyrimidine derivatives characterized?

Methodological Answer: SC-XRD is the gold standard for structural elucidation. Key parameters for analogous compounds include:

Structural Feature Observed Value Source
C–O bond length (carbonyl)1.21–1.23 Å
C–N bond length (thiazole)1.34–1.37 Å
Torsion angle (C11–C16–C15–C14)0.9° (planar conformation)
Dihedral angle (thiazole/pyrimidine)2.5–3.8° (near coplanarity)

These data confirm the planar thiazolo-pyrimidine system, critical for π-π stacking in crystal lattices .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence electronic properties and reactivity?

Methodological Answer: Substituents modulate electron density at the thiazolo ring:

  • Electron-withdrawing groups (EWGs): Fluorine (e.g., 2-fluorobenzylidene in ) increases electrophilicity at C6, enhancing susceptibility to nucleophilic attack.
  • Electron-donating groups (EDGs): Methoxy groups (e.g., 2,4,6-trimethoxybenzylidene in ) stabilize the conjugated system, reducing reactivity.
    Experimental Design:
  • Compare Hammett σ values of substituents with reaction rates in nucleophilic addition assays.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and quantify charge distribution .

Q. How can contradictions in crystallographic data for structurally similar derivatives be resolved?

Methodological Answer: Discrepancies in lattice parameters (e.g., unit cell volume varying by 15% in vs. ) arise from:

  • Substituent bulkiness: Bulky groups (e.g., 4-carboxybenzylidene) disrupt packing efficiency, increasing unit cell dimensions .
  • Solvent inclusion: DMF co-crystallization induces hydrogen-bonding networks, altering symmetry .
    Resolution Strategy:
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π contacts).
  • Compare thermal displacement parameters (B-factors) to assess positional disorder .

Q. What strategies optimize intermediates in multi-step syntheses of thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer: Key Optimization Steps:

  • Intermediate Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress .
  • Purification: Recrystallize intermediates from DMF/ethanol (1:5) to remove unreacted aldehydes .
  • Yield Improvement: Optimize stoichiometry (1.2 eq. aldehyde) and reaction time (8–12 hrs) to minimize side products .

Q. How does the conformation of the thiazolo[3,2-a]pyrimidine core affect biological activity?

Methodological Answer: Conformational rigidity impacts binding affinity:

  • Planar systems (dihedral angle <5°) enable stronger intercalation with DNA or enzyme active sites.
  • Twisted systems (dihedral angle >10°) reduce binding but enhance solubility.
    Experimental Design:
  • Synthesize derivatives with constrained conformations (e.g., fused rings).
  • Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets) .

Data Contradiction Analysis Example
Contradiction: Reported R-factors for analogous compounds range from 0.044 to 0.178 .
Root Cause: Co-crystallized solvent molecules (e.g., DMF in ) introduce positional disorder, increasing R-factors.
Resolution: Refine structures using twin-law corrections and high-resolution data (≤0.84 Å) .

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